molecular formula C16H14F3NO4S B6412189 3-(3-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95% CAS No. 1261939-50-7

3-(3-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95%

Cat. No. B6412189
CAS RN: 1261939-50-7
M. Wt: 373.3 g/mol
InChI Key: UQQMTUHSKSFAFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95%, is a synthetic compound that is used in a variety of scientific research applications. It is a derivative of benzoic acid and can be used to study the effects of trifluoromethylation on various molecules. This compound has been studied extensively in the laboratory and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

3-(3-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95%, has a wide range of scientific research applications. It has been used in the study of enzyme inhibition, as it has been shown to inhibit the activity of certain enzymes such as lipases, proteases, and cytochrome P450 enzymes. It has also been used to study the effects of trifluoromethylation on various molecules, and it has been used in the study of drug metabolism. Additionally, this compound has been used in the development of new drugs, as it has been shown to have potential anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of 3-(3-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95%, is not fully understood. However, it is believed that the trifluoromethyl group of this compound is responsible for its biological effects. This group is thought to interact with nucleophilic groups on proteins, leading to the inhibition of enzyme activity. Additionally, this compound is thought to interact with lipids and other molecules, leading to changes in their structure and function.
Biochemical and Physiological Effects
3-(3-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95%, has been found to have a wide range of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of various enzymes, including lipases, proteases, and cytochrome P450 enzymes. Additionally, it has been found to have potential anti-inflammatory and anti-cancer properties. Furthermore, this compound has been found to interact with lipids and other molecules, leading to changes in their structure and function.

Advantages and Limitations for Lab Experiments

The use of 3-(3-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95%, in laboratory experiments has both advantages and limitations. One of the main advantages of using this compound is its ability to inhibit the activity of various enzymes, which can be useful in the study of drug metabolism and the development of new drugs. Additionally, this compound has been found to have potential anti-inflammatory and anti-cancer properties, which can be useful in the study of these conditions. However, there are also some limitations to using this compound in laboratory experiments. For example, it is not yet fully understood how this compound interacts with proteins and other molecules, which can make it difficult to study its effects in detail.

Future Directions

There are a number of potential future directions for the use of 3-(3-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95%. One potential direction is to further study the mechanism of action of this compound, in order to better understand how it interacts with proteins and other molecules. Additionally, further research could be done to explore the potential anti-inflammatory and anti-cancer properties of this compound, as well as its potential as a drug development tool. Finally, this compound could be used to study the effects of trifluoromethylation on various molecules, which could lead to the development of new compounds with useful properties.

Synthesis Methods

The synthesis of 3-(3-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95%, is a multi-step process that involves the trifluoromethylation of benzoic acid. The first step involves the reaction of benzoic acid with methyl trifluoromethanesulfonate in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction produces the trifluoromethylated benzoic acid, which is then reacted with dimethylsulfamoyl chloride to form the desired product. The final product is then purified using column chromatography.

properties

IUPAC Name

3-[3-(dimethylsulfamoyl)phenyl]-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO4S/c1-20(2)25(23,24)14-5-3-4-10(9-14)11-6-12(15(21)22)8-13(7-11)16(17,18)19/h3-9H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQMTUHSKSFAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid

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